Dicyano(methyl)amine
Description
Dicyano(methyl)amine is a hypothetical organic compound featuring a methyl group attached to a nitrogen atom that is also bonded to two cyano (-CN) groups.
Properties
IUPAC Name |
cyano(methyl)cyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3/c1-6(2-4)3-5/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZQYDDVCYCYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyano(methyl)amine can be synthesized through several methods. One common approach involves the reaction of malononitrile with methylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: Malononitrile and methylamine.
Conditions: Basic conditions, often using sodium hydroxide in ethanol.
Procedure: The reactants are mixed and stirred at room temperature, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Dicyano(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various nitriles, amides, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dicyano(methyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dicyano(methyl)amine involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the amine group can act as a nucleophile or base in different chemical processes. These interactions are crucial for its reactivity and applications in synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Dicyano(methyl)amine and highlight key differences in properties and applications:
Dicyano(trimethylsilyl)amine
- Structure : (CH₃)₃SiN(CN)₂
- Key Properties: The trimethylsilyl group enhances lipophilicity and thermal stability compared to the methyl group in this compound. Higher molecular weight (139.22 g/mol) and steric bulk limit its solubility in polar solvents.
- Applications : Used in specialty chemical synthesis, leveraging its stability and unique electronic profile .
3,6-Dicyano-substituted Diamidocarbazoles
- Structure: Carbazole core with dicyano groups at positions 3 and 6.
- Key Properties :
- Strong electron-withdrawing effects boost chloride affinity by 6–7× compared to unsubstituted analogs.
- Prone to deprotonation due to enhanced acidity of NH groups.
- Applications : Effective chloride ion carriers in transmembrane transport systems .
4,4'-Dicyano-2,2'-bipyridine
- Structure: Bipyridine with cyano groups at the 4 and 4' positions.
- Key Properties :
- High solubility in organic solvents and stability under varying conditions.
- Conjugated π-system enables applications in optoelectronics and catalysis.
- Applications : Building block for pharmaceuticals and materials science, including metal-organic frameworks (MOFs) .
Dicyano Acetylene Derivatives
- Structure: Acetylene derivatives with two cyano groups (e.g., dicyanoacetylene, NC-C≡C-CN).
- Key Properties: High reactivity in prebiotic synthesis, forming amino acids like L-asparagine via zwitterionic intermediates. Participate in charge-transfer complexes with metalloporphyrins.
- Applications : Studied in origin-of-life chemistry and catalytic systems .
Dicyano Biphenyl Optoelectronic Compounds
- Structure: Benzofuro-/benzothieno-carbazole fused with dicyano biphenyl.
- Key Properties: Extended conjugation enables tunable light absorption/emission. High electron mobility due to cyano groups.
- Applications : Organic light-emitting diodes (OLEDs) and photovoltaic devices .
Comparative Data Table
Research Findings and Trends
- Electron-Withdrawing Effects: Dicyano groups universally enhance electron-deficient character, improving ion-binding affinity (e.g., 6–7× higher chloride transport in diamidocarbazoles ) and catalytic activity.
- Structural Flexibility : Substituents like methyl (small, polar) vs. trimethylsilyl (bulky, lipophilic) dramatically alter solubility and reactivity, enabling tailored applications .
- Prebiotic Relevance: Dicyano acetylene derivatives demonstrate the role of cyano groups in facilitating biomolecule formation under simulated early-Earth conditions .
- Industrial Potential: Optoelectronic dicyano compounds highlight the importance of conjugation for advanced materials, while bipyridine derivatives underscore versatility in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
